5-[(3,4-dichlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
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Overview
Description
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrido-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrano-Pyrido-Pyrimidinone Core: This can be achieved through a multi-component reaction involving a pyridine derivative, an aldehyde, and a suitable nucleophile under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 3,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the 4-Methoxyphenyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid and a suitable halide derivative of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’5,6]pyrido[2,3-d]pyrimidin-4-one: shares structural similarities with other pyrano-pyrido-pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of both sulfanyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H23Cl2N3O3S |
---|---|
Molecular Weight |
528.4g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C26H23Cl2N3O3S/c1-26(2)12-22-16(13-34-26)11-19-23(29-22)30-25(35-14-15-4-9-20(27)21(28)10-15)31(24(19)32)17-5-7-18(33-3)8-6-17/h4-11H,12-14H2,1-3H3 |
InChI Key |
VAZFKCWYHHRACW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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